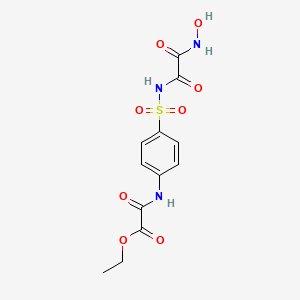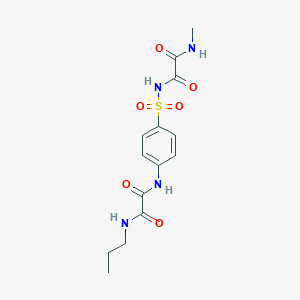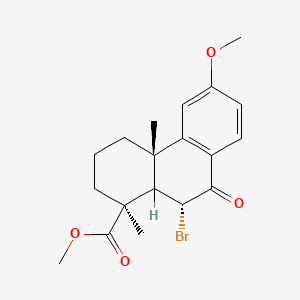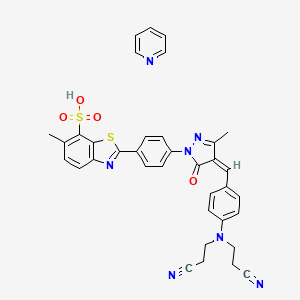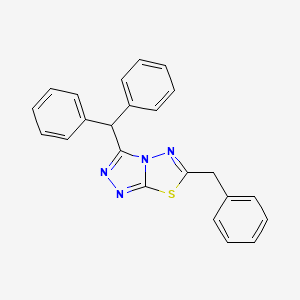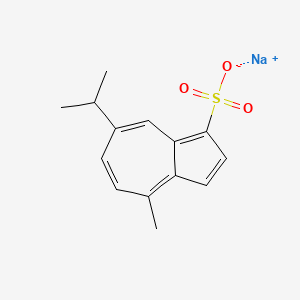
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea is a complex organic compound with a unique structure that includes quinazolinyl and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzophenone with benzaldehyde to form the Schiff base, followed by cyclization with anthranilic acid to yield the quinazolinone derivative. The final step involves the reaction of the quinazolinone derivative with phenyl isothiocyanate under basic conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The quinazolinone moiety is known to interact with various biological targets, while the thiourea group can form strong hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Oxo-2-(4-aminophenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea: Similar structure but lacks the phenylmethylene group.
N-(4-(4-Oxo-2-(4-((methylamino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea: Similar structure but has a methylamino group instead of phenylmethylene.
Uniqueness
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea is unique due to the presence of both quinazolinone and thiourea moieties, which confer distinct chemical and biological properties. The phenylmethylene group further enhances its reactivity and potential interactions with biological targets.
Properties
CAS No. |
83408-65-5 |
|---|---|
Molecular Formula |
C34H25N5OS |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
1-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H25N5OS/c40-33-30-13-7-8-14-31(30)38-32(25-15-17-26(18-16-25)35-23-24-9-3-1-4-10-24)39(33)29-21-19-28(20-22-29)37-34(41)36-27-11-5-2-6-12-27/h1-23H,(H2,36,37,41) |
InChI Key |
UPDYLFFFTWNWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)NC(=S)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


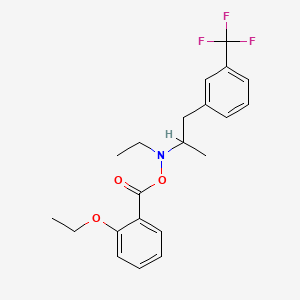
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
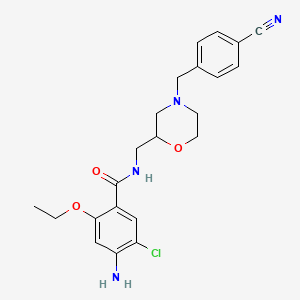
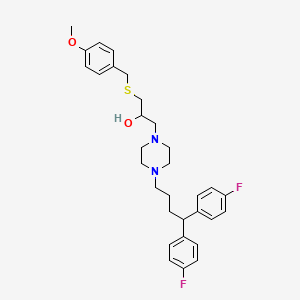
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)

